Cas no 125103-56-2 (1H-Pyrazole-4-acetamide,N-butyl-3,5-dimethyl-1-phenyl-)

125103-56-2 structure
Product Name:1H-Pyrazole-4-acetamide,N-butyl-3,5-dimethyl-1-phenyl-
CAS No:125103-56-2
Molecular Formula:C17H23N3O
Molecular Weight:285.38402
CID:145804
PubChem ID:3079325
1H-Pyrazole-4-acetamide,N-butyl-3,5-dimethyl-1-phenyl- Properties
Names and Identifiers
-
- 1H-Pyrazole-4-acetamide,N-butyl-3,5-dimethyl-1-phenyl-
- N-butyl-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide
- N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide
- AC1MIT9P
- ACMC-20mrct
- AG-D-53157
- BRN 4194990
- CTK4B4235
- LS-127889
- DTXSID00154653
- 125103-56-2
- AKOS017150014
- 1H-Pyrazole-4-acetamide, N-butyl-3,5-dimethyl-1-phenyl-
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- InChIKey: TYEQOPUQTBJCKA-UHFFFAOYSA-N
- Inchi: InChI=1S/C17H23N3O/c1-4-5-11-18-17(21)12-16-13(2)19-20(14(16)3)15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3,(H,18,21)
- SMILES: C(NC(=O)CC1=C(C)N(C2C=CC=CC=2)N=C1C)CCC
Computed Properties
- Exact Mass: 285.18429
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 6
- Monoisotopic Mass: 285.184
- Heavy Atom Count: 21
- Complexity: 328
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.2
- Tautomer Count: 2
- Surface Charge: 0
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- PSA: 46.92
- Refractive Index: 1.565
- Boiling Point: 490.3°C at 760 mmHg
- Flash Point: 250.4°C
- Density: 1.08
1H-Pyrazole-4-acetamide,N-butyl-3,5-dimethyl-1-phenyl- Related Literature
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1. Notes
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Andreas Berger,Joachim H. Wendorff,Sabine Schlecht Dalton Trans., 2010,39, 11248-11254
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Stefan Voorspoels,Adrian Covaci,Johan Maervoet,Paul Schepens J. Environ. Monit., 2004,6, 914-918
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Yin-Jia Zhang,Andrew A. Peterson Phys. Chem. Chem. Phys., 2015,17, 4505-4515
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Shuaishuai Ma,Jinjuan Xue,Yuming Zhou,Zewu Zhang RSC Adv., 2015,5, 40000-40006
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10. Back matter
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